molecular formula C21H24ClN3S B216437 N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide

N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide

Cat. No. B216437
M. Wt: 386 g/mol
InChI Key: IRUQXVLCCQOGKJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide has also been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity. However, N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide and its potential side effects.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide and its potential side effects. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide to optimize its use in clinical settings.
In conclusion, N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide is a chemical compound that has shown potential therapeutic applications in scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for further investigation. However, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide and its potential side effects.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide involves the reaction between 4-chloro-2-methylbenzyl chloride and cinnamylpiperazine in the presence of sodium ethoxide. The resulting product is then reacted with carbon disulfide and sodium hydroxide to yield N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Product Name

N-(4-chloro-2-methylphenyl)-4-cinnamyl-1-piperazinecarbothioamide

Molecular Formula

C21H24ClN3S

Molecular Weight

386 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide

InChI

InChI=1S/C21H24ClN3S/c1-17-16-19(22)9-10-20(17)23-21(26)25-14-12-24(13-15-25)11-5-8-18-6-3-2-4-7-18/h2-10,16H,11-15H2,1H3,(H,23,26)/b8-5+

InChI Key

IRUQXVLCCQOGKJ-VMPITWQZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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